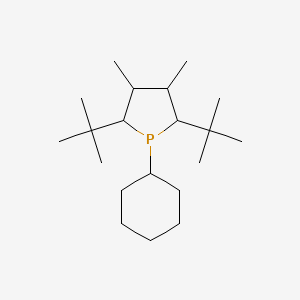
2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane is an organophosphorus compound characterized by its unique structure, which includes tert-butyl groups and a cyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane typically involves the reaction of cyclohexylphosphine with tert-butyl-substituted cyclohexyl derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phospholane derivatives.
科学的研究の応用
2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, enhancing their catalytic activity.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic processes .
類似化合物との比較
Similar Compounds
- 2,5-Di-tert-butyl-1,4-benzoquinone
- 2,5-Di-tert-butyl-1,4-dimethoxybenzene
- 2,5-Di-tert-butylcyclohexanol
Uniqueness
Compared to similar compounds, 2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane is unique due to its phospholane ring, which imparts distinct chemical properties and reactivity. The presence of the cyclohexyl ring and tert-butyl groups also enhances its steric and electronic characteristics, making it a valuable ligand in catalysis .
特性
CAS番号 |
474967-52-7 |
|---|---|
分子式 |
C20H39P |
分子量 |
310.5 g/mol |
IUPAC名 |
2,5-ditert-butyl-1-cyclohexyl-3,4-dimethylphospholane |
InChI |
InChI=1S/C20H39P/c1-14-15(2)18(20(6,7)8)21(17(14)19(3,4)5)16-12-10-9-11-13-16/h14-18H,9-13H2,1-8H3 |
InChIキー |
PLOSITQBQVTSNZ-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(P(C1C(C)(C)C)C2CCCCC2)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)

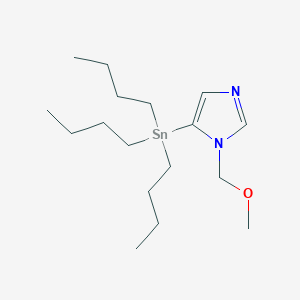
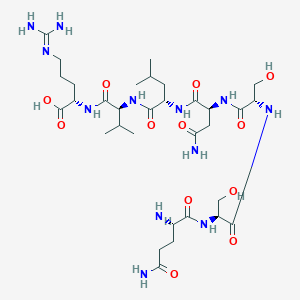
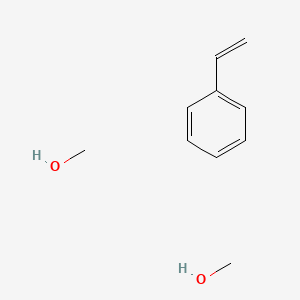
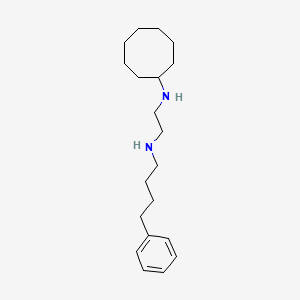
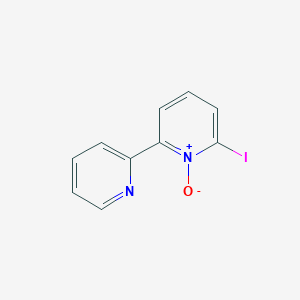
![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
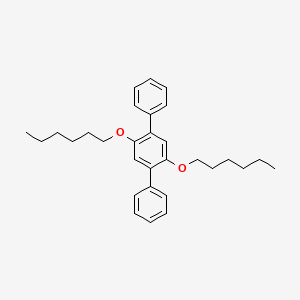
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)
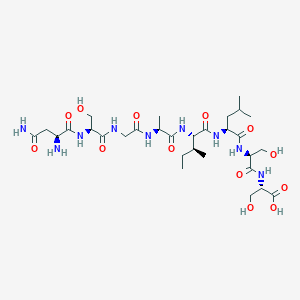
![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
